molecular formula C9H15NO3 B14864909 Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate

Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate

Cat. No.: B14864909
M. Wt: 185.22 g/mol
InChI Key: RGLBQGVHIBKKGV-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-oxaspiro[33]heptane-6-carboxylate is a synthetic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and ester functional groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by esterification and amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-oxospiro[3.3]heptane-2-carboxylate: A related compound with a similar spirocyclic structure but different functional groups.

    2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with distinct chemical properties.

Uniqueness

Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C9H15NO3/c1-2-13-7(11)9(10)3-8(4-9)5-12-6-8/h2-6,10H2,1H3

InChI Key

RGLBQGVHIBKKGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)COC2)N

Origin of Product

United States

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